Flurothyl

概要

説明

It is related to inhaled anaesthetic agents such as diethyl ether but has the opposite effects, acting as a stimulant and convulsant . Flurothyl is a clear and stable liquid with a mild ethereal odor, and its vapors are non-flammable . It is excreted from the body by the lungs in an unchanged state .

準備方法

The synthesis of flurothyl involves several steps:

Mixing sodium hydroxide and trifluoroethanol: These are added to a reaction kettle, followed by the addition of a dehydrating agent to carry out the synthetic reaction.

Formation of sodium alkoxide: The dehydrating agent is filtered out, and the filtrate is collected and reused after drying.

Addition of thionyl chloride: Thionyl chloride is added dropwise to the sodium alkoxide system at a reaction temperature of -5°C to 20°C for 1 to 5 hours.

Filtration and distillation: The reaction system is filtered to remove sodium salt, and the filtrate is distilled to obtain this compound.

化学反応の分析

Flurothyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Substitution: It can undergo substitution reactions, particularly involving halogen atoms.

Common reagents and conditions: Typical reagents include oxidizing agents and halogenating agents, with reactions often conducted under controlled temperatures and pressures.

Major products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Flurothyl has several scientific research applications:

Inducing seizures in laboratory animals: It is used to study epilepsy and seizure mechanisms.

Additive in lithium-ion batteries: This compound is used to improve the performance of lithium-ion batteries.

Psychiatric research: Historically, this compound was studied as an alternative to electroconvulsive therapy for treating severe depression and schizophrenia.

作用機序

Flurothyl acts as a convulsant by antagonizing neuronal gamma-aminobutyric acid (GABA) receptors . This action leads to the inhibition of GABA-mediated inhibitory neurotransmission, resulting in increased neuronal excitability and the induction of seizures . The compound does not affect glycine receptors, distinguishing its mechanism from other ether anesthetics .

類似化合物との比較

Flurothyl is unique among halogenated ethers due to its convulsant properties, contrasting with the sedative effects of related compounds such as diethyl ether . Similar compounds include:

Diethyl ether: An inhaled anesthetic with sedative effects.

Isothis compound: A related compound with similar convulsant effects but different receptor interactions.

Pentetrazol: Another convulsant used in psychiatric research as an alternative to electroconvulsive therapy.

This compound’s distinct mechanism of action and applications in scientific research make it a valuable compound for studying neurological and psychiatric conditions.

生物活性

Flurothyl, chemically known as bis(2,2,2-trifluoroethyl) ether, is a volatile anesthetic agent that has garnered attention for its biological activity, particularly in the context of inducing seizures in animal models. This compound serves as a noncompetitive antagonist at the GABA receptor, which plays a critical role in its mechanism of action. The following sections will detail the biological activity of this compound, including its effects on seizure induction, neurobehavioral outcomes, and potential therapeutic implications.

This compound acts primarily through its interaction with the GABA receptor. As a noncompetitive antagonist, it inhibits the activation of this receptor by GABA, leading to an increased likelihood of seizure activity. The inhalation of this compound has been shown to induce generalized seizures in various animal models, particularly in mice. The compound's high volatility allows for rapid absorption and effect upon inhalation, which is crucial for its use in experimental settings.

Table 1: this compound-Induced Seizure Characteristics

| Seizure Grade | Description |

|---|---|

| Grade 1 | Loss of posture with facial clonus |

| Grade 2 | Grade 1 followed by recovery and low-intensity bouncing |

| Grade 3 | Features of Grade 1 and 2 with wild running |

| Grade 4 | Features of Grade 3 followed by forelimb/hindlimb treading |

| Grade 5 | Features of Grade 3/4 with bilateral tonic extension |

| Grade 6 | Features of Grade 5 followed by hindlimb extension |

| Grade 7 | Immediate death following Grade 6 |

Seizure Induction Studies

In a notable study involving C57BL/6J mice, this compound was administered to induce seizures. Mice were exposed to either a 10% or 100% concentration of this compound in a controlled environment. Results indicated that repeated exposure led to spontaneous seizures in approximately 50% of subjects within one day after the last induced seizure. Over an eight-week monitoring period, most spontaneous seizures were classified as generalized clonic seizures .

Another study highlighted the correlation between structural brain malformations and seizure susceptibility in female mice exposed to this compound. The presence of neocortical and cerebellar malformations significantly lowered the seizure threshold, suggesting that anatomical differences can influence seizure susceptibility .

Neuroprotective Strategies

Research has also explored the potential neuroprotective effects of dietary interventions such as the ketogenic diet (KD) on this compound-induced seizures. One study reported that mice on a KD exhibited increased latency to first clonus induced by this compound inhalation compared to those on standard diets . This suggests that dietary modifications may provide protective benefits against seizure induction.

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

- Case Study A : Mice subjected to eight consecutive this compound-induced seizures demonstrated significant changes in neurobehavioral phenotypes post-exposure. These changes included increased hyperactivity and altered susceptibility to other convulsants like kainic acid .

- Case Study B : A study assessing cerebrospinal fluid pressures during this compound convulsions found significant alterations compared to baseline measurements, indicating potential impacts on intracranial pressure during seizure events .

特性

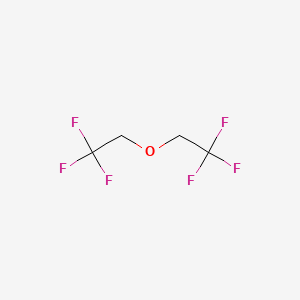

IUPAC Name |

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPDNUWZNWPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046516 | |

| Record name | Flurothyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-36-8 | |

| Record name | 1,1′-Oxybis[2,2,2-trifluoroethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurothyl [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurothyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurothyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurothyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z467FG2YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122.5-123 | |

| Record name | Flurothyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This section is not applicable to flurothyl, as it is not known to have catalytic properties.

A: While computational studies on this compound itself are limited within the provided research, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be employed to investigate the relationship between the structure of this compound and its convulsant activity. [, ] Further research using computational methods could provide valuable insights into the interaction of this compound with its molecular targets and potentially aid in the development of safer alternatives.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

A: The research on this compound utilized various resources, including animal models, behavioral testing paradigms (e.g., fear conditioning, seizure susceptibility tests), and neuroimaging techniques like diffusion-weighted MRI. [, , , , , , , , , , , , , , , ] Electrophysiological recordings in brain slices were also employed to investigate synaptic transmission. [] Additionally, molecular biology techniques like Western blotting were used to examine protein expression levels. []

A: The research on this compound involved collaboration across various disciplines, including pharmacology, neuroscience, anesthesiology, and psychology. [, , , , , , , ] This interdisciplinary approach is crucial for understanding the complex mechanisms of action of this compound, its effects on the central nervous system, and its potential applications and limitations in different contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。